molecular formula C10H12N2O B2575909 3-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile CAS No. 672326-25-9

3-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile

Cat. No.: B2575909
CAS No.: 672326-25-9
M. Wt: 176.219
InChI Key: AQPLVWQWPYLUSH-UHFFFAOYSA-N
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Description

3-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile is an organic compound with the molecular formula C10H12N2O It is characterized by a benzonitrile group attached to a hydroxyethylamine moiety

Mechanism of Action

Target of Action

The primary targets of 3-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile are the alpha-1 adrenergic receptors (ADRA1A, ADRA1B, and ADRA1D) in the human body . These receptors play a crucial role in the sympathetic nervous system, mediating the body’s ‘fight or flight’ response.

Mode of Action

This compound interacts with its targets, the alpha-1 adrenergic receptors, by binding to them. This binding triggers a series of biochemical reactions that result in the activation of these receptors

Biochemical Pathways

Upon activation of the alpha-1 adrenergic receptors by this compound, several biochemical pathways are affected

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile are not fully understood yet. It is known to interact with certain enzymes and proteins

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable benzonitrile derivative.

    Hydroxylation: The benzonitrile derivative undergoes hydroxylation to introduce the hydroxy group.

    Amination: The hydroxylated intermediate is then subjected to amination using methylamine under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Processes: Depending on the scale, either batch or continuous processes can be employed.

    Catalysts and Solvents: The use of specific catalysts and solvents can optimize the reaction conditions and improve yield.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    3-[1-Hydroxy-2-(methylamino)ethyl]phenol: Similar structure but with a phenol group instead of a nitrile.

    3-[1-Hydroxy-2-(methylamino)ethyl]aniline: Similar structure but with an aniline group instead of a nitrile.

Uniqueness

3-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

3-[1-hydroxy-2-(methylamino)ethyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-12-7-10(13)9-4-2-3-8(5-9)6-11/h2-5,10,12-13H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPLVWQWPYLUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC=CC(=C1)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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